molecular formula C14H19N3O3S B2868361 N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428363-62-5

N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No. B2868361
CAS RN: 1428363-62-5
M. Wt: 309.38
InChI Key: XRIFGNLBWZYSSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be involved in reactions with nucleophiles, and the methoxy group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the carboxamide might increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Methods and Chemical Reactivity

The research explores synthetic routes and the reactivity of heterocyclic compounds, which are crucial for developing new pharmaceuticals and materials. For instance, innovative synthesis techniques for [1,2,4]Triazolo[1,5-a]pyridines and other heterocycles have been developed, providing valuable insights into the chemistry of similar compounds like N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide (Huntsman & Balsells, 2005).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor potentials of heterocyclic derivatives. For example, compounds with structural motifs similar to the query compound have been evaluated for their cytotoxic effects against various cancer cell lines, showcasing comparable inhibitions to standard treatments (Riyadh, 2011). Furthermore, the synthesis and biological evaluation of heterocyclic compounds have revealed promising anti-inflammatory agents, contributing to the development of new therapeutic options (Thabet et al., 2011).

Chemical Synthesis and Biological Activities

Research on chemical synthesis and the biological activities of various heterocyclic derivatives provides insights into designing and synthesizing new compounds with potential therapeutic applications. For instance, novel syntheses of thiazolo[5,4-d]pyrimidines have been explored for their applications in amplifying the effects of certain antibiotics against bacterial strains, indicating the broad utility of these compounds in enhancing pharmaceutical agents' efficacy (Brown et al., 1977).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. For example, if it acts as a kinase inhibitor, it might bind to the active site of a kinase enzyme and prevent it from phosphorylating its substrates .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

N-[5-(2-methoxyacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-20-8-12(18)17-6-5-10-11(7-17)21-14(15-10)16-13(19)9-3-2-4-9/h9H,2-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIFGNLBWZYSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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